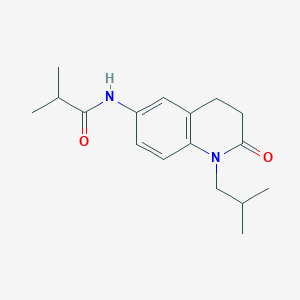

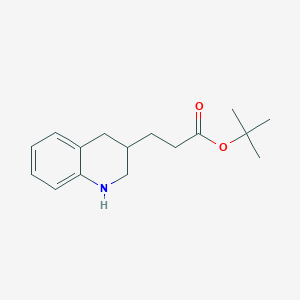

tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate is a derivative of tetrahydroquinoline, which is a heterocyclic chemical compound consisting of a quinoline structure with hydrogenation at the 1,2,3,4-positions. The tert-butyl group attached to the propanoate moiety indicates the presence of a bulky alkyl group, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been explored in various studies. For instance, a co-catalytic system involving CuI and di-tert-butyl azodicarboxylate was developed for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines under mild conditions, which could potentially be applied to the synthesis of tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate . Another study improved the synthesis of a tetrahydroisoquinoline derivative using a modified Pictet-Spengler reaction, which could offer insights into the synthesis of similar compounds . Additionally, the use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction leading to imidazoquinolines suggests a method for introducing nitrogen-containing groups into the tetrahydroquinoline framework .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be influenced by the substituents attached to the quinoline ring. For example, the planarized aminobenzonitrile derivative 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) exhibits intramolecular charge transfer and dual fluorescence, indicating that the tert-butyl group can affect the electronic properties of the molecule . This suggests that the tert-butyl group in tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate may also influence its electronic structure and reactivity.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can participate in various chemical reactions. The palladium-catalyzed cascade reactions of gem-dibromovinylanilines with tert-butyl isocyanide and arylboronic acids to form 3-aryl-2-aminoquinolines demonstrate the potential for complex transformations involving tetrahydroquinoline structures . The tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols using a dihydroisoquinoline reagent indicates the reactivity of tert-butyl protected compounds towards nucleophilic species .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives can vary widely depending on their substitution patterns. For instance, the intramolecular charge transfer dynamics of NTC6, a rigid analogue of DMABN, show that the tert-butyl group can significantly affect the photophysical properties of the molecule . The coherent and homogeneous intramolecular charge-transfer dynamics of NTC6 further illustrate the impact of the tert-butyl group on the electronic properties of the molecule . Additionally, the synthesis of an orthogonally protected boronic acid analog of aspartic acid demonstrates the versatility of tert-butyl protected compounds in synthetic chemistry .

Eigenschaften

IUPAC Name |

tert-butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)9-8-12-10-13-6-4-5-7-14(13)17-11-12/h4-7,12,17H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILOCAMKWNKFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1CC2=CC=CC=C2NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2523134.png)

![Ethyl 5-methyl-2-[3-(morpholin-4-yl)propanamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2523138.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2523141.png)

![1'-(2-(Methylthio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2523142.png)

![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2523145.png)

![6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2523146.png)

![Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride](/img/structure/B2523149.png)